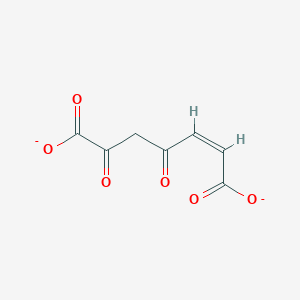

(2Z)-4,6-dioxohept-2-enedioate

Descripción

(2Z)-4,6-dioxohept-2-enedioate is a dicarboxylic acid derivative characterized by a conjugated enedioate structure with ketone groups at positions 4 and 4. Its IUPAC name reflects the Z-configuration of the double bond at position 2, distinguishing it from stereoisomeric forms. The compound is a key intermediate in microbial degradation pathways, particularly in the metabolism of aromatic hydrocarbons like gentisate. It is enzymatically hydrolyzed by maleylpyruvate hydrolase (EC 3.7.1.23), which facilitates its conversion into maleate and pyruvate .

Propiedades

Fórmula molecular |

C7H4O6-2 |

|---|---|

Peso molecular |

184.1 g/mol |

Nombre IUPAC |

(Z)-4,6-dioxohept-2-enedioate |

InChI |

InChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-2H,3H2,(H,10,11)(H,12,13)/p-2/b2-1- |

Clave InChI |

AZCFLHZUFANAOR-UPHRSURJSA-L |

SMILES |

C(C(=O)C=CC(=O)[O-])C(=O)C(=O)[O-] |

SMILES isomérico |

C(C(=O)/C=C\C(=O)[O-])C(=O)C(=O)[O-] |

SMILES canónico |

C(C(=O)C=CC(=O)[O-])C(=O)C(=O)[O-] |

Sinónimos |

maleylpyruvate maleylpyruvic acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₇H₆O₆

- Molecular Weight : 186.12 g/mol

- CAS No.: 75164-75-9

- Computed Properties: XLogP3: -0.7 (indicating moderate hydrophilicity) Hydrogen Bond Donor/Acceptor Count: 2/6 Topological Polar Surface Area: 109 Ų (high polarity) Stereochemistry: One undefined bond stereocenter .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Derivatives

The enzymatic specificity of (2Z)-4,6-dioxohept-2-enedioate is closely tied to its stereochemistry and substituent arrangement. Below is a comparison with derivatives and isomers studied in enzymatic and chemical contexts:

| Compound | Substituents/Modifications | Isomerism | Enzyme Activity (EC 3.7.1.23) | Activation by Mn²⁺ |

|---|---|---|---|---|

| This compound | None | Z-configuration | Primary substrate | Yes |

| (2E)-2-methyl-4,6-dioxohept-2-enedioate | Methyl group at position 2 | E-configuration | Substrate | Yes (reduced efficiency) |

| (2E)-3-methyl-4,6-dioxohept-2-enedioate | Methyl group at position 3 | E-configuration | Substrate | Yes (reduced efficiency) |

| 3-maleylpyruvate | Pyruvate moiety at position 3 | - | Substrate (ring-cleavage product) | Yes |

Key Findings :

Stereochemical Specificity: The Z-configuration of this compound is critical for optimal binding to maleylpyruvate hydrolase. E-isomers (e.g., (2E)-2-methyl derivative) exhibit reduced enzymatic turnover due to steric and electronic mismatches in the active site .

Metal Ion Dependence : Mn²⁺ activation is conserved across all substrates, but higher concentrations are required for methylated derivatives, likely due to altered coordination geometry .

Functional Analogues in Hydrolase Pathways

This compound shares functional similarities with substrates of related hydrolases, such as EC 3.7.1.5 (acylpyruvate hydrolase). However, key distinctions include:

- Substrate Specificity: EC 3.7.1.23 exclusively processes maleylpyruvate derivatives, whereas EC 3.7.1.5 acts on broader acylpyruvate substrates lacking the conjugated dienolate system .

- Thermodynamic Stability: The conjugated ketone groups in this compound stabilize the transition state during hydrolysis, reducing activation energy compared to non-conjugated analogues .

Chemical Reactivity and Substituent Effects

Electronegativity and substituent effects influence the compound’s chemical shifts and reactivity. For example:

- 119Sn NMR Correlation : Studies on tin analogues demonstrate that substituent electronegativity correlates with chemical shifts (δ ~10–30 ppm for SnRR’R’’X), suggesting similar electronic effects govern the reactivity of this compound derivatives .

- Hydrogen Bonding: The high polar surface area (109 Ų) facilitates interactions with water and metal ions, distinguishing it from less polar analogues like 4,6-dioxoheptanoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.